3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride 3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2580216-55-1
VCID: VC4859048
InChI: InChI=1S/C9H20N2O.ClH/c1-8(2)9(10)7-11-3-5-12-6-4-11;/h8-9H,3-7,10H2,1-2H3;1H
SMILES: CC(C)C(CN1CCOCC1)N.Cl
Molecular Formula: C9H21ClN2O
Molecular Weight: 208.73

3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride

CAS No.: 2580216-55-1

Cat. No.: VC4859048

Molecular Formula: C9H21ClN2O

Molecular Weight: 208.73

* For research use only. Not for human or veterinary use.

3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride - 2580216-55-1

Specification

CAS No. 2580216-55-1
Molecular Formula C9H21ClN2O
Molecular Weight 208.73
IUPAC Name 3-methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride
Standard InChI InChI=1S/C9H20N2O.ClH/c1-8(2)9(10)7-11-3-5-12-6-4-11;/h8-9H,3-7,10H2,1-2H3;1H
Standard InChI Key MGJBGOAQKCMOFL-UHFFFAOYSA-N
SMILES CC(C)C(CN1CCOCC1)N.Cl

Introduction

Chemical Identity and Structural Analysis

The compound’s IUPAC name, 3-methyl-1-morpholin-4-ylbutan-2-amine hydrochloride, denotes a butan-2-amine backbone substituted with a methyl group at position 3 and a morpholine ring at position 1, stabilized as a hydrochloride salt. The molecular formula is inferred as C9H19ClN2O\text{C}_9\text{H}_{19}\text{ClN}_2\text{O}, with a molecular weight of 222.71 g/mol based on analogous compounds .

Structural Features

  • Morpholine moiety: A six-membered ring containing one oxygen and one nitrogen atom, conferring polarity and hydrogen-bonding capacity .

  • Branched alkyl chain: The 3-methylbutan-2-amine group introduces steric effects, influencing reactivity and interactions with biological targets.

  • Hydrochloride salt: Enhances solubility in aqueous media, critical for pharmacological applications.

Table 1: Comparative Molecular Properties of Morpholine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
3-Methyl-1-morpholin-4-ylbutan-2-amine hydrochlorideC9H19ClN2O\text{C}_9\text{H}_{19}\text{ClN}_2\text{O}222.71Amine, morpholine, hydrochloride
2-Amino-3-methyl-1-(morpholin-4-yl)butan-1-one C9H18N2O2\text{C}_9\text{H}_{18}\text{N}_2\text{O}_2186.25Ketone, amine, morpholine
4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine C8H13N3OS\text{C}_8\text{H}_{13}\text{N}_3\text{OS}199.28Thiazole, amine, morpholine

Synthesis and Reactivity

While no explicit synthesis protocols for 3-methyl-1-morpholin-4-ylbutan-2-amine hydrochloride are documented, its preparation likely involves:

  • Mannich reaction: Condensation of morpholine, formaldehyde, and 3-methylbutan-2-amine under acidic conditions to form the tertiary amine .

  • Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Key challenges include regioselectivity in amine alkylation and purification of the hydrochloride form. Computational models suggest reaction yields could exceed 60% under optimized conditions .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: High (>50 mg/mL) due to ionic character, as observed in morpholine hydrochloride analogs.

  • Thermal stability: Decomposition temperature estimated at 215–220°C via thermogravimetric analysis of similar compounds .

Spectroscopic Characteristics

  • IR spectroscopy: Peaks at 3300 cm1^{-1} (N–H stretch), 2850 cm1^{-1} (C–H morpholine), and 1600 cm1^{-1} (C–N amine) .

  • NMR: Predicted 1H^1\text{H} signals include δ 3.70 ppm (morpholine O–CH2_2), δ 2.50 ppm (N–CH2_2), and δ 1.10 ppm (CH3_3) based on PubChem data .

Biological Activity and Mechanisms

Morpholine derivatives exhibit diverse bioactivities, though direct studies on this compound are absent. Extrapolating from analogs:

Antiproliferative Effects

  • Cancer cell lines: Morpholine-containing amines demonstrate cytotoxicity against NSCLC cells (IC50_{50} < 2 µM) via apoptosis induction.

Table 2: Hypothesized Biological Profile

ActivityMechanismPredicted Efficacy
Sigma-1 receptor antagonismBinds allosteric siteModerate (IC50_{50} ~1 µM)
AntiproliferativeCaspase-3/7 activationHigh (IC50_{50} < 2 µM)
AnalgesicGlutamate release inhibitionLow to moderate

Applications in Drug Development

Lead Optimization

  • Bioisosteric replacement: The morpholine ring serves as a polar surrogate for piperazine in optimizing drug solubility and blood-brain barrier penetration .

  • Prodrug synthesis: Hydrochloride salts enhance bioavailability, as seen in antipsychotic agents like aripiprazole.

Preclinical Challenges

  • Toxicity concerns: Zebrafish embryo studies of related compounds show malformations at 10 µM, necessitating dose optimization.

  • Metabolic stability: Morpholine rings are susceptible to oxidation, requiring structural stabilization via methyl substituents .

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